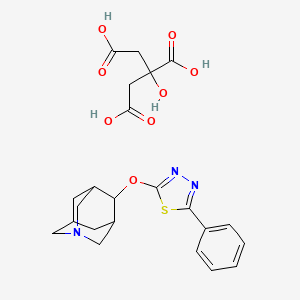
Nelonicline (citrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nelonicline (citrate) is a useful research compound. Its molecular formula is C23H27N3O8S and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nelonicline (citrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nelonicline (citrate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Disease
Research indicates that Nelonicline has the potential to ameliorate cognitive deficits associated with Alzheimer's disease. Studies have shown that it can enhance acetylcholine release, which is often diminished in patients with this condition. The compound's ability to inhibit amyloid-beta aggregation further supports its potential as a therapeutic agent for Alzheimer's disease.
- Clinical Trials : Several Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of Nelonicline in patients with mild to moderate Alzheimer's disease. These trials focused on its ability to improve cognitive function while being administered alongside standard acetylcholinesterase inhibitors .
| Study ID | Phase | Focus Area | Status |
|---|---|---|---|
| NCT01834638 | Phase 2 | Cognitive Impairment in Schizophrenia | Terminated |
| NCT01690195 | Phase 2 | Mild-to-Moderate Alzheimer's Disease | Terminated |
| NCT01676935 | Phase 2 | Safety and Tolerability in Alzheimer's | Terminated |
Schizophrenia
Nelonicline has also been investigated for its effects on cognitive impairment associated with schizophrenia. The α7 nicotinic receptor is believed to play a role in the pathophysiology of schizophrenia, and targeting this receptor may help address cognitive deficits prevalent in this disorder.
Case Studies
A case study involving a patient with advanced Alzheimer's disease treated with cholinesterase inhibitors highlighted the importance of enhancing cholinergic activity for improving cognitive functions . While this study did not directly involve Nelonicline, it underscores the relevance of cholinergic modulation in treating cognitive impairments.
Research Findings
Recent findings suggest that citrate, a key component of Nelonicline (citrate), may play a role in mitochondrial function and energy metabolism in neurons. Citrate is involved in synthesizing acetyl-CoA, which is crucial for producing acetylcholine. This relationship emphasizes the importance of citrate not only as a therapeutic agent but also as a biomarker for neurological conditions .
Propiedades
Fórmula molecular |
C23H27N3O8S |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H19N3OS.C6H8O7/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-5,11,13-15H,6-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
JIGJENFBLHIYGW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














